Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester is a complex organic compound with the molecular formula C18H20ClNO3S and a molecular weight of 365.8743 . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a chloro group, a furanyl thioxomethyl amino group, and an ethylpropyl ester group.
Vorbereitungsmethoden
The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester involves multiple stepsThe final step involves esterification with 1-ethylpropyl alcohol under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or the ester group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: This compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester involves its interaction with specific molecular targets. The chloro and furanyl thioxomethyl amino groups play a crucial role in binding to enzymes or receptors, modulating their activity. The ester group may influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-ethylpropyl ester can be compared with similar compounds such as:
Benzoic acid derivatives: These compounds share the benzoic acid core but differ in their substituents, affecting their chemical properties and applications.
Chloro-substituted benzoic acids: These compounds have similar reactivity patterns but may vary in their biological activity.
Furanyl thioxomethyl amino compounds: These compounds have similar functional groups but differ in their core structures, influencing their overall behavior.
Eigenschaften
CAS-Nummer |
178870-41-2 |
---|---|
Molekularformel |
C18H20ClNO3S |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
pentan-3-yl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C18H20ClNO3S/c1-4-13(5-2)23-18(21)15-10-12(6-7-16(15)19)20-17(24)14-8-9-22-11(14)3/h6-10,13H,4-5H2,1-3H3,(H,20,24) |
InChI-Schlüssel |
CTLMMAJRCKYLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.